molecular formula C18H22N6O2S B11485673 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11485673
M. Wt: 386.5 g/mol
InChI Key: XIPTXPPUBLXJRF-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile The pyrazole ring is often prepared via the condensation of hydrazine with a 1,3-diketone

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of triazole and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is unique due to its combination of a triazole and pyrazole ring system, along with the presence of a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H22N6O2S/c1-11-16(12(2)24(4)22-11)19-15(25)10-27-18-21-20-17(23(18)3)13-6-8-14(26-5)9-7-13/h6-9H,10H2,1-5H3,(H,19,25)

InChI Key

XIPTXPPUBLXJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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